molecular formula C17H15ClN2O3S B3496159 2-(2-chlorophenoxy)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

2-(2-chlorophenoxy)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B3496159
M. Wt: 362.8 g/mol
InChI Key: ZAIKWZHFYMLMSE-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

    Formation of the benzothiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Introduction of the ethoxy group: The ethoxy group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.

    Formation of the acetamide linkage: This step involves the reaction of the benzothiazole derivative with 2-chlorophenoxyacetic acid or its derivatives under amide coupling conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring or the phenoxy group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted phenoxy derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may be studied for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Agriculture: The compound could be evaluated for its herbicidal or pesticidal properties.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, they may inhibit enzymes involved in cell division or signal transduction, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)-N-(1,3-benzothiazol-2-yl)acetamide: Lacks the ethoxy group, which may affect its biological activity and solubility.

    2-(2-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: Contains a methoxy group instead of an ethoxy group, potentially altering its reactivity and interactions with biological targets.

Uniqueness

The presence of the ethoxy group in 2-(2-chlorophenoxy)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide may confer unique properties such as increased lipophilicity, altered metabolic stability, and enhanced biological activity compared to similar compounds.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-2-22-11-7-8-13-15(9-11)24-17(19-13)20-16(21)10-23-14-6-4-3-5-12(14)18/h3-9H,2,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIKWZHFYMLMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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